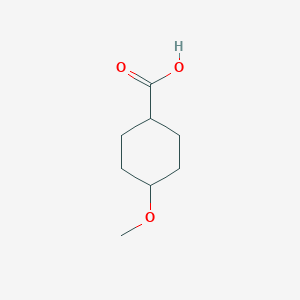

4-甲氧基环己烷羧酸

描述

4-Methoxycyclohexanecarboxylic acid is a compound that is closely related to various cyclohexanecarboxylic acid derivatives, which have been studied for their potential applications in medicinal chemistry and as building blocks for drug discovery. These compounds are characterized by a cyclohexane ring with a carboxylic acid functionality, and in the case of 4-methoxycyclohexanecarboxylic acid, a methoxy group at the fourth position.

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives has been explored in several studies. For instance, the synthesis of 4-hydroxycyclohexane-1-carboxylic acid was achieved using a gas chromatograph/mass spectrometer/computer system, and the structure was confirmed by comparing it with authentic samples . Another study reported the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids . Additionally, alkyl-substituted 4-aryl-2-methylcyclohexanecarboxylic acids were synthesized and their biological activities were compared, providing insights into the stereochemical orientations of alkyl groups on the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives has been determined using various techniques. For example, the crystal and molecular structures of certain cyclohexene carboxylate derivatives were confirmed by single crystal X-ray diffraction data . The stereochemistry of 1-amino-2-hydroxycyclohexanecarboxylic acids was established by NMR methods and X-ray analyses .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives undergo various chemical reactions. The enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to a monoester was optimized and scaled-up, demonstrating the potential for biocatalysis in synthesizing these compounds . The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involved selective transformations of functional groups, showcasing the versatility of these molecules in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their functional groups and stereochemistry. For instance, the introduction of fluorine atoms in 1-amino-4,4-difluorocyclohexanecarboxylic acid affected its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications . The preferred conformations of 4-aminomethylcyclohexanecarboxylic acid isomers in aqueous solution were deduced from nuclear magnetic resonance spectra, which is important for understanding their biological activities .

科学研究应用

1. Selective Esterification and Sol-Gel Silica Preparation

4-Methoxycyclohexanecarboxylic acid is involved in the selective esterification of simple 2-hydroxycarboxylic acids. Research by Ansell et al. (2007) demonstrated that certain monocarboxylic acids interact with tetramethoxysilane (TMOS) in methanol, leading to selective methylation and the formation of oligosiloxanes. This process is significant for sol-gel silica preparation using 2-hydroxycarboxylic acids as templates (Ansell, Barrett, Meegan, & Warriner, 2007).

2. Synthesis of Novel Compounds

The synthesis of unique compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, involves 4-methoxycyclohexanecarboxylic acid. Sañudo et al. (2006) used it in Ugi reactions to create a new class of pseudopeptidic [1,2,4]triazines, showcasing its utility in developing new molecular structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

3. Complement Inhibitory Activity

In medicinal chemistry, 4-methoxycyclohexanecarboxylic acid derivatives have shown potential as complement inhibitory agents. Bradbury et al. (2003) synthesized and evaluated analogues for their ability to inhibit human serum complement activity, revealing the compound's significance in therapeutic contexts (Bradbury, Bartyzel, Kaufman, Nieto, Sindelar, Scesney, Gaumond, & Marsh, 2003).

4. Biosynthesis from Methane

4-Methoxycyclohexanecarboxylic acid also plays a role in the biosynthesis of 4-Hydroxybutyrate (4-HB) from methane. Nguyen and Lee (2021) demonstrated the engineering of Methylosinus trichosporium OB3b to synthesize 4-HB, highlighting its significance in industrial applications such as bioplastics production (Nguyen & Lee, 2021).

5. Antioxidant Properties in Health Benefits

The antioxidant properties of 4-methoxycyclohexanecarboxylic acid derivatives, such as ferulic acid, are recognized for potential health benefits. Silva and Batista (2017) reviewed the biological activities of ferulic acid, underscoring its role in combating oxidative stress-related disorders (Silva & Batista, 2017).

安全和危害

The specific safety and hazard information for 4-Methoxycyclohexanecarboxylic acid is not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

未来方向

The future directions of 4-Methoxycyclohexanecarboxylic acid are not detailed in the search results. However, given its use as a reagent in the discovery of selective muscarinic M1 agonists2, it may continue to find use in medicinal chemistry and drug discovery.

Relevant Papers

One relevant paper titled “Studies of Configuration. IV. The Rearrangement of Methoxycyclohexanecarboxylic Acids with Acetic Anhydride” discusses the rearrangement of Methoxycyclohexanecarboxylic Acids with Acetic Anhydride5.

属性

IUPAC Name |

4-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILSRYNRQGRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347396 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxycyclohexanecarboxylic acid | |

CAS RN |

95233-12-8 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

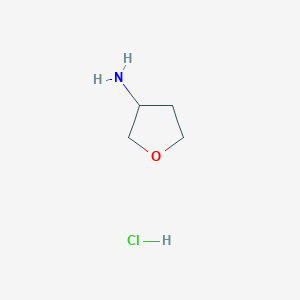

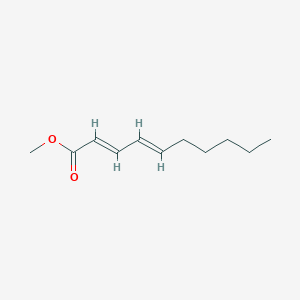

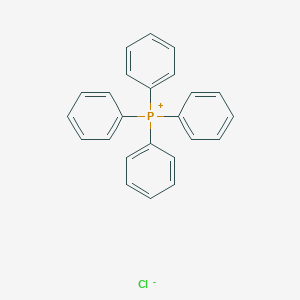

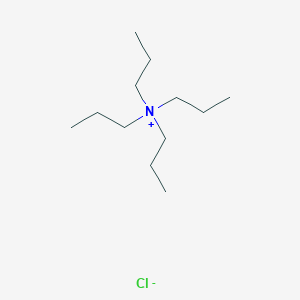

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)